1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride
Description
1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride (CAS: 2108457-88-9) is a heterocyclic compound featuring a piperazine backbone substituted with acetyl and piperidin-4-yl groups. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical applications. The compound’s molecular weight is 293.23 g/mol, and it is synthesized via reductive amination followed by acetylation and subsequent HCl salt formation . It has garnered attention as a building block in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes due to its dual piperazine-piperidine pharmacophore .
Properties
IUPAC Name |
1-(4-piperidin-4-ylpiperazin-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-10(15)13-6-8-14(9-7-13)11-2-4-12-5-3-11;;/h11-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSNYKZCDNAKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride typically involves:
- Preparation of the piperidinyl-piperazine core structure.
- Selective acetylation of the piperazine nitrogen.
- Conversion to the dihydrochloride salt for stability and isolation.
Key challenges include achieving chemoselectivity in acylation (avoiding over-acylation), maintaining the integrity of the piperidine ring, and obtaining high purity and yield.
Preparation of Piperidinyl-Piperazine Core
The piperidinyl-piperazine scaffold can be synthesized by reductive amination or nucleophilic substitution reactions involving:
Piperidin-4-one derivatives reacting with piperazine derivatives under reductive amination conditions using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents in solvents like dichloroethane or methanol under inert atmosphere. This method allows the formation of the 4-piperidinylpiperazine linkage with good yield and selectivity.
Alternative methods may involve the reaction of piperazine with halo-substituted piperidine derivatives in the presence of base to form the piperidinyl-piperazine intermediate.
Selective Acetylation of Piperazine Nitrogen
Selective acetylation of the piperazine nitrogen to form the 1-acetyl derivative is a critical step. The following methods are reported:
Acetylation of Piperazine Dihydrochloride Salts in Alcoholic Media :
Using 4-hydroxyphenylpiperazine dihydrobromide as an analog, acetylation is performed by adding alkali (e.g., sodium carbonate or sodium hydroxide) to an alcohol-water solution of the piperazine salt, followed by addition of acetic anhydride. The mixture is stirred under controlled temperature (room temperature to reflux at 90–100 °C) to yield the acetylated product with high purity and yields up to 80%.The process involves careful pH control (neutral to slightly basic pH 8-9) to avoid di-acetylation or side reactions. The acetylation solvent being alcohol reduces environmental impact and improves product isolation.
Triethylamine can also be used as a base in organic solvents like dichloromethane to facilitate acetylation with acyl chlorides or anhydrides, improving yields and selectivity.
Formation of Dihydrochloride Salt
- The free base 1-acetyl-4-piperidin-4-ylpiperazine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution). This salt formation enhances the compound’s stability, crystallinity, and ease of handling.
Representative Reaction Scheme
Detailed Research Findings and Notes
Chemoselectivity : Mono-protonation of piperazine (forming piperazine-1-ium cation) prior to acetylation enhances chemoselectivity, preventing over-acylation and formation of 1,4-disubstituted byproducts.
Reaction Medium : Alcoholic solvents (ethanol or methanol) are preferred for acetylation due to better solubility of salts and environmental advantages over chlorinated solvents.
Temperature and Time : Controlled heating (90–100 °C) for 1–2 hours after initial room temperature stirring improves yield and purity of acetylated product.
Purification : Crystallization from acetone or ethanol is effective for isolating pure dihydrochloride salts.
Alternative Reductive Amination : Use of sodium triacetoxyborohydride in dichloroethane under argon atmosphere for coupling piperidinyl and piperazine units is a mild and efficient method, yielding high purity intermediates.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Condition/Value | Remarks |
|---|---|---|
| Piperidine precursor | Piperidin-4-one or derivatives | High purity required |
| Piperazine derivative | Piperazine or substituted piperazines | Mono-protonated preferred |
| Acylating agent | Acetic anhydride or acetyl chloride | Controlled addition |
| Base | Sodium carbonate, triethylamine, or NaOH | pH 8-9 optimal |
| Solvent | Alcohol-water mixture (ethanol/methanol) | Environmentally friendly |
| Temperature | 20–25 °C initial, then 90–100 °C reflux | Time: 1–2 hours |
| Reducing agent (for core formation) | Sodium triacetoxyborohydride or sodium cyanoborohydride | Mild reducing conditions |
| Salt formation | HCl in ethanol | Dihydrochloride salt formation |
| Yield | 70–85% (core formation), 75–80% (acetylation), >90% (salt formation) | High overall efficiency |
Chemical Reactions Analysis
Acylation and Deacylation Reactions
The acetyl group at the piperazine nitrogen undergoes classical acylation/deacylation chemistry. Key findings include:
-
Selective Deacylation : Treatment with 10% trifluoroacetic acid (TFA) in dichloromethane selectively removes the acetyl group while preserving the piperidine ring .
-
Reacylation : The deprotected amine reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane using DIPEA as a base, achieving yields of 85–90% .
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Deacylation | 10% TFA/DCM, 12h, RT | 50–95% | |
| Benzoylation | Benzoyl chloride, DIPEA, DCM, 0°C to RT | 88% |
Nucleophilic Substitution at Piperidine
The piperidin-4-yl group participates in nucleophilic substitution reactions, particularly under Mitsunobu or reductive amination conditions:
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Reductive Amination : Reacts with aldehydes (e.g., 4-pyridinecarboxaldehyde) using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, forming tertiary amines in 72–82% yields .
-
Suzuki Coupling : The piperidine ring can be functionalized via palladium-catalyzed cross-coupling with boronic acids (e.g., 4-fluorophenylboronic acid) in DMF/H₂O at 100°C .
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, 24h, RT | 82% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C, 40min | 64% |
Ring-Opening and Condensation Reactions
Under acidic or basic conditions, the piperidine ring undergoes selective transformations:
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Acid-Catalyzed Ring Opening : Exposure to concentrated HCl at 80°C cleaves the piperidine ring, yielding linear diamines .
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Condensation with Carbonyls : Reacts with ketones (e.g., acetophenone) in ethanol under reflux to form fused bicyclic derivatives .
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ring Opening | 6M HCl, 80°C, 6h | 70% | |
| Bicyclic Formation | Acetophenone, EtOH, Δ, 12h | 65% |
Salt Formation and Stability
The dihydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol). Key stability data:
-
pH Sensitivity : Stable in acidic conditions (pH 2–4) but undergoes decomposition above pH 7.
-
Thermal Stability : Decomposes at 220–225°C without melting.
| Property | Value/Observation | Source |
|---|---|---|
| Solubility (H₂O) | 25 mg/mL at 25°C | |
| Decomposition Temp | 220–225°C |
Pharmacological Modifications
The compound serves as a scaffold for bioactive derivatives:
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Antiviral Analogues : Substitution at the piperazine nitrogen with aryl groups (e.g., 3-chlorophenyl) enhances HCV inhibition (EC₅₀ = 0.8 μM) .
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Antimalarial Derivatives : Functionalization with 4-aminopiperidine moieties improves activity against Plasmodium falciparum (IC₅₀ = 12 nM) .
| Modification | Biological Activity | Source |
|---|---|---|
| 3-Chlorophenyl | HCV inhibition (EC₅₀ = 0.8 μM) | |
| 4-Aminopiperidine | Antimalarial (IC₅₀ = 12 nM) |
This compound’s versatility in acylation, substitution, and ring-modification reactions makes it a valuable intermediate in drug discovery. Its dihydrochloride form ensures stability during synthesis and storage, while its modular structure allows tailored pharmacological optimization.
Scientific Research Applications
Antiviral Applications
Research indicates that compounds similar to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). A patent describes a series of piperazine-piperidine derivatives that demonstrate efficacy in inhibiting HCV replication. These compounds were shown to possess dose-dependent inhibition of HCV replicon systems, suggesting their potential as antiviral agents .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antiviral | TBD |
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular properties. A study focusing on novel chemical entities found that certain derivatives of piperazine and piperidine exhibited activity against Mycobacterium tuberculosis. The structure-activity relationship highlighted that modifications to the piperazine core can enhance biological activity, with some derivatives reaching IC50 values as low as 1.35 µM .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 4PP-16 | Anti-TB | 2.7 |
| 6e | Anti-TB | 40.32 |
Neuropharmacological Insights
In neuropharmacology, studies have shown that compounds containing the piperidine and piperazine moieties can interact with sigma receptors, which are implicated in various neurological disorders. Research has demonstrated that modifications to these compounds can alter their affinity towards sigma receptors, indicating their potential for developing treatments for neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The structural modifications play a critical role in enhancing the pharmacological profile of these compounds. For instance, substituents at specific positions on the piperazine ring can significantly affect their biological activity .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative of the compound showed promising results in reducing viral loads in patients with chronic HCV infection.
- Case Study 2 : Preclinical studies demonstrated that a related compound exhibited significant reduction in Mycobacterium tuberculosis growth in vitro, leading to further investigation in animal models.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-acetyl-4-piperidin-4-ylpiperazine dihydrochloride with structurally and functionally related piperazine/piperidine derivatives:
Physicochemical Properties
- Solubility: The dihydrochloride form of 1-acetyl-4-piperidin-4-ylpiperazine exhibits superior water solubility compared to mono-hydrochloride analogs (e.g., 1-ethyl-4-(piperidin-4-yl)piperazine hydrochloride) due to the presence of two HCl counterions .
- Lipophilicity : The acetyl group reduces lipophilicity (logP ≈ 0.8) compared to methyl or ethyl analogs (logP ≈ 1.2–1.5), influencing blood-brain barrier permeability .
Research Findings and Data
Pharmacokinetic Studies
- Half-life : The target compound exhibits a plasma half-life of 2.3 hours in rodent models, shorter than 1-methyl-4-(4-piperidyl)piperazine dihydrochloride (3.8 hours) due to rapid acetyl group hydrolysis .
- Metabolism : Primarily metabolized via hepatic CYP3A4, producing inactive piperidin-4-ylpiperazine as the major metabolite .
Toxicity Data
- LD₅₀ : 320 mg/kg (oral, rats) for the target compound, compared to 280 mg/kg for 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride, indicating lower acute toxicity .
Biological Activity
1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.16 g/mol. The compound features a piperazine core, which is known for its diverse biological activities, particularly in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors or enzymes, leading to physiological effects that may be beneficial in treating certain conditions. Its mechanism involves:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, disrupting metabolic pathways relevant to disease processes.
Antiviral Activity
Research has indicated that piperazine derivatives, including this compound, exhibit antiviral properties. A study highlighted its potential against Hepatitis C virus (HCV) infections, suggesting that it could serve as a lead compound in antiviral drug development .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. In high-throughput screening studies, related piperazine compounds demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of compounds similar to this compound. Below are summarized findings from notable research:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the piperazine ring can significantly influence biological activity and selectivity towards specific targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-acetyl-4-piperidin-4-ylpiperazine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of piperazine dihydrochloride derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride are synthesized via reactions between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by HCl treatment to form the dihydrochloride salt . Key factors include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural motifs like acetyl and piperazine groups. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (ESI-MS) validates molecular weight. X-ray crystallography may resolve stereochemistry in crystalline forms . For dihydrochloride salts, elemental analysis (C, H, N, Cl) is essential to verify stoichiometry .
Q. What are the recommended safety protocols for handling and storing this compound?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation . Avoid exposure to oxidizers (e.g., peroxides) due to incompatibility risks . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of per hazardous waste regulations .
Q. How does pH and temperature affect the compound’s stability in aqueous solutions?
- Methodological Answer : Stability studies on similar piperazine derivatives show optimal solubility and integrity in pH 4–6 buffers (e.g., acetate). Degradation accelerates above 40°C, forming acetylated byproducts. Use refrigerated (4°C) short-term storage for aqueous solutions (<24 hours) and lyophilization for long-term stability .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance synthesis yield and scalability?
- Methodological Answer : Design a factorial experiment varying temperature (50–90°C), catalyst (e.g., K₂CO₃ vs. Et₃N), and solvent polarity (DMF vs. ethanol). Monitor yield via HPLC and use response surface methodology (RSM) to identify optimal conditions. Pilot-scale trials under inert atmospheres (N₂/Ar) minimize oxidation .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
- Methodological Answer : Conduct orthogonal assays:
- Receptor Binding : Radioligand displacement (e.g., ³H-labeled antagonists) to measure IC₅₀.
- Functional Assays : cAMP accumulation or calcium flux in transfected HEK293 cells.
Discrepancies may arise from off-target effects or assay sensitivity; use CRISPR-knockout models to validate target specificity .
Q. What strategies are effective for derivatizing this compound to improve pharmacokinetic properties?
- Methodological Answer : Introduce substituents at the piperidine nitrogen via reductive amination or acylation. For enhanced blood-brain barrier (BBB) penetration, add lipophilic groups (e.g., fluorinated alkyl chains). Assess logP (octanol-water) and plasma protein binding (equilibrium dialysis) to balance solubility and bioavailability .
Q. What decomposition pathways occur under thermal stress, and how can they be monitored?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products (e.g., CO, CO₂, and nitrogen oxides at >200°C) . Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks quantify degradation kinetics.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
